molecular formula C12H12F3NO B7592245 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide

1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide

Cat. No. B7592245
M. Wt: 243.22 g/mol
InChI Key: MQXYWUCPPPWCPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic use in treating various neurological disorders. This compound belongs to the class of drugs known as GABA aminotransferase inhibitors, which are known to enhance the levels of gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity and is involved in various physiological processes.

Mechanism of Action

1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound can increase the levels of GABA in the brain, leading to a reduction in neuronal activity and an overall calming effect.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. Studies have demonstrated that the compound can increase the levels of GABA in the brain, reduce seizure activity, and decrease drug-seeking behavior. Additionally, this compound has been shown to have anxiolytic effects, reducing anxiety symptoms in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide is that it has a well-understood mechanism of action and has been extensively studied in animal models. This makes it a useful tool for researchers studying the role of GABA in various neurological disorders. However, one limitation of this compound is that it has low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide. One area of interest is the development of more potent and selective GABA aminotransferase inhibitors that could have improved therapeutic efficacy. Additionally, there is interest in studying the effects of this compound in human subjects to determine its potential as a therapeutic agent for various neurological disorders. Finally, there is interest in exploring the potential use of this compound as a tool to study the role of GABA in various physiological processes.

Synthesis Methods

The synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide involves the reaction of 3-(trifluoromethyl)benzaldehyde with cyclobutanecarboxylic acid in the presence of a catalyst such as triethylamine. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to obtain this compound in its free base form.

Scientific Research Applications

1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide has been extensively studied for its potential therapeutic use in treating various neurological disorders such as epilepsy, addiction, and anxiety disorders. The compound has been shown to enhance the levels of GABA in the brain, which can help reduce seizure activity and anxiety symptoms. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, making it a potential candidate for the treatment of substance abuse disorders.

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)9-4-1-3-8(7-9)11(10(16)17)5-2-6-11/h1,3-4,7H,2,5-6H2,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXYWUCPPPWCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC(=CC=C2)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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